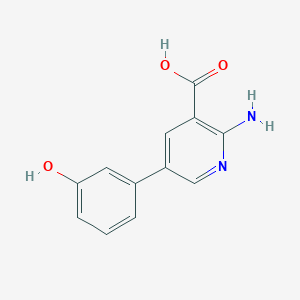

2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-11-10(12(16)17)5-8(6-14-11)7-2-1-3-9(15)4-7/h1-6,15H,(H2,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAZVVPYZJLDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686958 | |

| Record name | 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258622-45-5 | |

| Record name | 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The process employs furan-2-carboxylic acid esters, amides, or nitriles substituted at the 5-position with a 3-hydroxyphenyl group. When heated with ammonia (3–10 equivalents) in a solvent containing amide groups (e.g., hexametapol) at 100–300°C, the furan ring undergoes cyclization to form the pyridine core. The carboxylic acid group at position 3 and the amino group at position 2 arise from the ester/amide functionality and ammonia, respectively, while the 3-hydroxyphenyl substituent is retained at position 5.

Example Protocol

-

Starting Material : 5-(3-Hydroxyphenyl)furan-2-carboxylic acid methyl ester.

-

Conditions :

-

Solvent: Hexametapol (60 mL per 0.3 mol substrate).

-

Catalyst: Ammonium chloride (10% w/w).

-

Temperature: 230°C for 8–12 hours in a sealed autoclave.

-

Ammonia: 3 moles per mole of substrate.

-

-

Work-Up :

Hypothetical Yield : Based on analogous reactions in US4061644A, yields of 48–60% are achievable for 2-amino-3-hydroxypyridines. For the target compound, yields may vary depending on the steric and electronic effects of the 3-hydroxyphenyl group.

Functionalization via Cross-Coupling Reactions

Introducing the 3-hydroxyphenyl group at position 5 of a preformed pyridine scaffold represents an alternative pathway. Suzuki-Miyaura coupling is a viable strategy, leveraging halogenated pyridine intermediates.

Synthesis of Halogenated Pyridine Intermediates

A patent detailing the preparation of 2-amino-5-methylpyridine (US5332824A) highlights the use of sodium amide or alkylamine sodium salts to functionalize pyridine rings. Adapting this, 2-amino-5-bromopyridine-3-carboxylic acid could serve as a precursor for cross-coupling.

Protocol for Suzuki Coupling

-

Substrate : 2-Amino-5-bromopyridine-3-carboxylic acid.

-

Conditions :

-

Boronic Acid: 3-Hydroxyphenylboronic acid (1.2 equivalents).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: Na₂CO₃ (2 equivalents).

-

Solvent: DME/H₂O (4:1) at 80°C for 12 hours.

-

-

Work-Up :

Challenges :

-

The electron-withdrawing carboxylic acid group may reduce coupling efficiency.

-

Protection of the amino group (e.g., as a tert-butoxycarbonyl derivative) might be necessary to prevent side reactions.

Nitration-Reduction Sequence

Nitration followed by reduction offers a route to install the amino group at position 2. This method is exemplified in the synthesis of 2-amino-3-hydroxypyridines from 3-hydroxypyridines.

Stepwise Functionalization

-

Nitration :

-

React 5-(3-hydroxyphenyl)pyridine-3-carboxylic acid with fuming HNO₃ in H₂SO₄ at 0–5°C.

-

Intermediate: 2-Nitro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid.

-

-

Reduction :

Limitations :

-

Nitration regioselectivity must be controlled to favor the 2-position.

-

Acidic conditions may degrade the hydroxyphenyl group, necessitating protective groups (e.g., O-silylation).

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent and Catalyst Screening

-

Cyclization Reactions : Hexametapol enhances reaction efficiency due to its high boiling point and ability to stabilize intermediates. Substituting with DMAc or NMP may reduce costs without sacrificing yield.

-

Cross-Coupling : Adding phase-transfer agents (e.g., TBAB) improves solubility of the boronic acid in aqueous mixtures.

Protecting Group Chemistry

-

Hydroxyphenyl Group : Protection as a methoxymethyl ether prevents oxidation during nitration. Deprotection with HCl/MeOH restores the phenolic OH post-synthesis.

-

Amino Group : Boc protection prevents unwanted side reactions during Suzuki coupling.

Analyse Chemischer Reaktionen

Halogenation and Hydroxylation

The amino and hydroxyl groups on the aromatic rings facilitate electrophilic substitution. For example:

-

Chlorination : Treatment with HCl and hydrogen peroxide introduces chlorine at the 3-position of the phenyl ring, forming dichloro derivatives (e.g., 3,5-dichloro-2-hydroxyphenyl analogues) .

-

Nitration : Reaction with nitric acid introduces nitro groups, as seen in the synthesis of 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid .

Formation of Heterocycles

The carboxylic acid and amino groups participate in cyclocondensation:

-

Benzimidazole Formation : Reacting with benzene-1,2-diamine in 6 M HCl under reflux yields fused benzimidazole derivatives (e.g., compounds 21–24a,b ) .

-

Thiadiazole Synthesis : Condensation with thiosemicarbazide in H₂SO₄ produces 1,3,4-thiadiazole derivatives .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Benzimidazole | Benzene-1,2-diamine, 6 M HCl, reflux | Benzimidazole-fused pyridines | |

| Thiadiazole | Thiosemicarbazide, H₂SO₄ | 1,3,4-Thiadiazole derivatives |

Reduction of Nitro Groups

-

Nitro to Amino : Catalytic hydrogenation (e.g., Raney Ni in propan-2-ol) reduces nitro groups to amino groups, as in the synthesis of 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid .

-

Nitroso Intermediates : Partial reduction with Raney Ni at room temperature yields nitroso derivatives .

Oxidation of Amino Groups

-

Amino to Nitroso : Treatment with oxidizing agents like H₂O₂ converts amino groups to nitroso groups .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitro Reduction | Raney Ni, propan-2-ol, reflux | Amino-substituted derivatives | |

| Partial Reduction | Raney Ni, propan-2-ol, 25°C | Nitroso intermediates |

Esterification and Amidation

-

Esterification : The carboxylic acid reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate) .

-

Hydrazide Formation : Reaction with hydrazine monohydrate yields hydrazides, which are precursors to heterocycles .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivatives | |

| Hydrazide Synthesis | Hydrazine hydrate, propan-2-ol | Hydrazide intermediates |

Complexation and Antioxidant Activity

The compound’s hydroxyl and carboxylic acid groups enable metal chelation and radical scavenging:

-

Fe³⁺ Chelation : Forms stable complexes with iron, useful in solvent extraction methods .

-

Antioxidant Activity : Derivatives like 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show significant reducing power (optical density: 1.675 in FRAP assay) .

Comparative Reactivity

The compound’s reactivity is influenced by substituent positioning:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including non-small cell lung adenocarcinoma (A549) cells. For instance, modifications to the structure have led to enhanced anticancer activities, suggesting that further optimization could yield effective therapeutic agents .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties . In vitro studies have demonstrated effectiveness against several Gram-positive bacteria and drug-resistant fungal strains. The structure-activity relationship (SAR) studies highlight that specific substitutions can enhance antibacterial efficacy, making it a candidate for developing new antimicrobial agents .

Pharmaceutical Intermediate

Due to its structural features, 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations allows for the development of diverse drug candidates targeting different therapeutic areas .

Material Science

The compound's unique properties also lend themselves to applications in material science , particularly in the development of polymers and coatings with specific functionalities. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability .

Case Study 1: Anticancer Activity

A study investigated the effects of various derivatives of 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid on A549 cells. The results indicated that certain modifications significantly reduced cell viability, with some derivatives achieving over 70% inhibition compared to control treatments .

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Parent Compound | 87.4 | - |

| Modified Compound A | 59.5 | <0.01 |

| Modified Compound B | 24.5 | <0.0001 |

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives were screened against multidrug-resistant bacterial strains using broth microdilution methods. Notably, one derivative showed MIC values significantly lower than those of standard antibiotics, indicating potential for further development as an antimicrobial agent .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Parent Compound | >128 | S. aureus |

| Modified Compound A | 64 | C. difficile |

| Modified Compound B | 8 | K. pneumoniae |

Wirkmechanismus

The mechanism of action of 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity. Additionally, the carboxylic acid group can participate in ionic interactions, further stabilizing the enzyme-inhibitor complex.

Vergleich Mit ähnlichen Verbindungen

PF-01247324 (6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide)

- Structural Features : Differs in the substitution pattern (trichlorophenyl at position 5 vs. hydroxyphenyl) and functional groups (carboxamide at position 2 vs. carboxylic acid at position 3).

- Applications : Likely explored for CNS-targeted therapies due to its carboxamide functionality.

Methyl 5-(Dimethylamino)pyridine-3-carboxylate

- Structural Features: Replaces the hydroxyphenyl group with a dimethylamino substituent and the carboxylic acid with a methyl ester.

- Implications: The ester group facilitates prodrug strategies, and the dimethylamino moiety introduces basicity, altering solubility and receptor interactions .

Biphenyl and Fused-Ring Analogues

3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid

Imidazo[1,5-a]pyridine-3-carboxylic Acid Derivatives

- Structural Features : Fused imidazole-pyridine rings with a carboxylic acid group.

- Implications : The fused-ring system increases rigidity and may improve binding affinity to enzymes like phosphodiesterases .

Heterocyclic Derivatives with Antimicrobial Activity

2-(5-Substituted-benzyl-1,3,4-thiadiazol-2-yl)thiazolidin-4-ones

- Structural Features: Replace the pyridine core with a 1,3,4-thiadiazole-thiazolidinone hybrid.

- Implications: Demonstrated potent antibacterial activity against gram-negative bacteria, suggesting that the thiadiazole-thiazolidinone framework is critical for microbial membrane disruption .

Data Table: Key Structural and Functional Comparisons

Biologische Aktivität

2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid, often referred to as a pyridine derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into its biological activities, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group, a carboxylic acid group, and a hydroxyphenyl moiety. This unique structural composition allows it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid is primarily attributed to its ability to inhibit specific enzymes. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in enzyme active sites, enhancing binding affinity. Additionally, the carboxylic acid group can engage in ionic interactions, further stabilizing the enzyme-inhibitor complex. This dual interaction mechanism underlies its potential as an enzyme inhibitor in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, which is significant for developing treatments for diseases where enzyme activity is dysregulated. For instance, it has been explored for its potential in inhibiting enzymes related to inflammation and cancer progression.

Anticancer Properties

Preliminary studies have shown that derivatives of this compound exhibit anticancer activity. For example, compounds structurally similar to 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid, a comparison with similar compounds is beneficial:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-3-carboxypyridine | Lacks hydroxyphenyl group | Different chemical properties and activities |

| 5-Hydroxy-2-aminopyridine | Contains hydroxyl and amino groups | Varies in reactivity and biological impact |

| 3-Hydroxy-2-aminopyridine-5-carboxylic acid | Similar structure but different substitution patterns | Variations in chemical behavior |

This table illustrates how the presence or absence of specific functional groups can significantly influence the biological activities of these compounds.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study demonstrated that derivatives of 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid showed IC50 values indicating effective inhibition against specific kinases involved in cancer progression .

- Anti-inflammatory Research : In cell assays, this compound exhibited enhanced production of IL-6 in adipocytes, suggesting its potential role in managing inflammatory responses related to obesity and metabolic disorders .

- Anticancer Activity : Another investigation highlighted that certain analogs derived from this compound induced significant apoptosis in various cancer cell lines, supporting its potential as a lead compound for anticancer drug development .

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid, and how can reaction parameters be adjusted to improve yield and purity?

- Methodological Answer : A common approach involves coupling pyridine-3-carboxylic acid derivatives with substituted anilines under controlled conditions. Key parameters include:

- Temperature : Maintain 80–100°C to balance reactivity and side-product formation.

- Catalyst : Use Pd/C or Cu(I) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Solvent System : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity.

Table 1 : Example Synthesis Parameters

| Step | Reagents | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Hydroxyaniline, Pd/C | 90 | 12 | 65 |

| 2 | Ethanol/Water | RT | 24 | 85 (purity) |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns:

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), carboxylic acid proton (δ 12–13 ppm).

- ¹³C NMR : Pyridine carbons (δ 140–160 ppm), carboxylic carbon (δ 170–175 ppm) .

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid) to verify purity and molecular ion peak ([M+H]⁺ calculated for C₁₂H₁₁N₂O₃: 231.08) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s potential enzyme inhibition (e.g., prolyl 4-hydroxylase)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the carboxylic acid group and the enzyme’s Fe²⁺ active site. The 3-hydroxyphenyl moiety may occupy hydrophobic pockets, enhancing binding affinity .

- Kinetic Assays : Measure IC₅₀ via fluorescence polarization (FP) assays. Compare with known inhibitors (e.g., FG-4592) to identify competitive vs. non-competitive inhibition .

Note : Contradictions in binding modes may arise due to protonation states of the pyridine ring at physiological pH .

Q. How can researchers address stability challenges during in vivo pharmacokinetic studies?

- Methodological Answer :

- Formulation : Use PEGylated liposomes to protect the carboxylic acid group from rapid metabolism.

- Storage : Lyophilize at -80°C with cryoprotectants (trehalose/sucrose) to prevent hydrolysis .

- Analytical Monitoring : Track degradation via LC-MS/MS in plasma samples (LOQ: 1 ng/mL) .

Q. What strategies are effective for resolving contradictions in SAR data between this compound and its analogs?

- Methodological Answer :

- Comparative QSAR : Build models using MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity.

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers. For example, trifluoromethyl analogs may show enhanced bioavailability but reduced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.